

Commercial Availability and Technical Profile of 2,4-Dimethylpentane-1,2-diamine

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Compound of Interest

Compound Name: 2,4-Dimethylpentane-1,2-diamine

Cat. No.: B2444229

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential synthetic routes for **2,4-Dimethylpentane-1,2-diamine** (CAS No. 115947-69-8). This vicinal diamine, with its distinct substitution pattern, presents a molecule of interest for applications in medicinal chemistry, ligand synthesis, and materials science.

Commercial Sourcing

Contrary to initial assessments suggesting a lack of commercial availability, several potential suppliers for **2,4-Dimethylpentane-1,2-diamine** have been identified. However, detailed information regarding purity, available quantities, and pricing is not readily accessible through public databases and may require direct inquiry with the listed vendors.

Table 1: Potential Suppliers of **2,4-Dimethylpentane-1,2-diamine**

| Supplier | Contact Information/Region | Notes |
|---|----------------------------|-------------------------------|
| AGTC Bioproducts Ltd. | United Kingdom | Listed in product catalog.[1] |
| BLD Pharmatech Co., Limited | China | Listed in product catalog.[2] |
| Wuhan ChemNorm Biotech Co.,Ltd. | China/Germany | Listed as a supplier.[3] |
| HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD. | China | Listed as a supplier. |

Physicochemical Properties

Currently, experimentally derived data for **2,4-Dimethylpentane-1,2-diamine** is limited in publicly accessible databases. The following table summarizes key computed properties for the molecule.

Table 2: Physicochemical Properties of **2,4-Dimethylpentane-1,2-diamine**

| Property | Value | Source |
|-----------------------------------|---|----------------|
| CAS Number | 115947-69-8 | Guidechem |
| Molecular Formula | C ₇ H ₁₈ N ₂ | PubChemLite[4] |
| Molecular Weight | 130.23 g/mol | PubChemLite[4] |
| InChI | InChI=1S/C7H18N2/c1-6(2)4-7(3,9)5-8/h6H,4-5,8-9H2,1-3H3 | PubChemLite[4] |
| InChIKey | JIWVNNBIBQCVCD-UHFFFAOYSA-N | PubChemLite[4] |
| Canonical SMILES | <chem>CC(C)CC(C)(CN)N</chem> | PubChemLite[4] |
| Predicted XlogP | 0.3 | PubChemLite[4] |
| Predicted Hydrogen Bond Donors | 2 | Guidechem |
| Predicted Hydrogen Bond Acceptors | 2 | Guidechem |
| Predicted Rotatable Bond Count | 3 | Guidechem |

Synthesis of Vicinal Diamines: Representative Experimental Protocols

While a specific, validated synthesis protocol for **2,4-Dimethylpentane-1,2-diamine** is not available in the reviewed literature, several modern synthetic methods for the preparation of vicinal diamines have been reported. These methods offer potential pathways for the custom synthesis of the target molecule. One such contemporary and atom-economical approach is the rhodium-catalyzed hydroamination of allylic amines.

Rhodium-Catalyzed Enantioselective Hydroamination of Allylamines

This method provides a route to chiral 1,2-diamines and could be adapted for the synthesis of **2,4-Dimethylpentane-1,2-diamine**, likely requiring a custom-synthesized allylic amine precursor.

General Procedure:

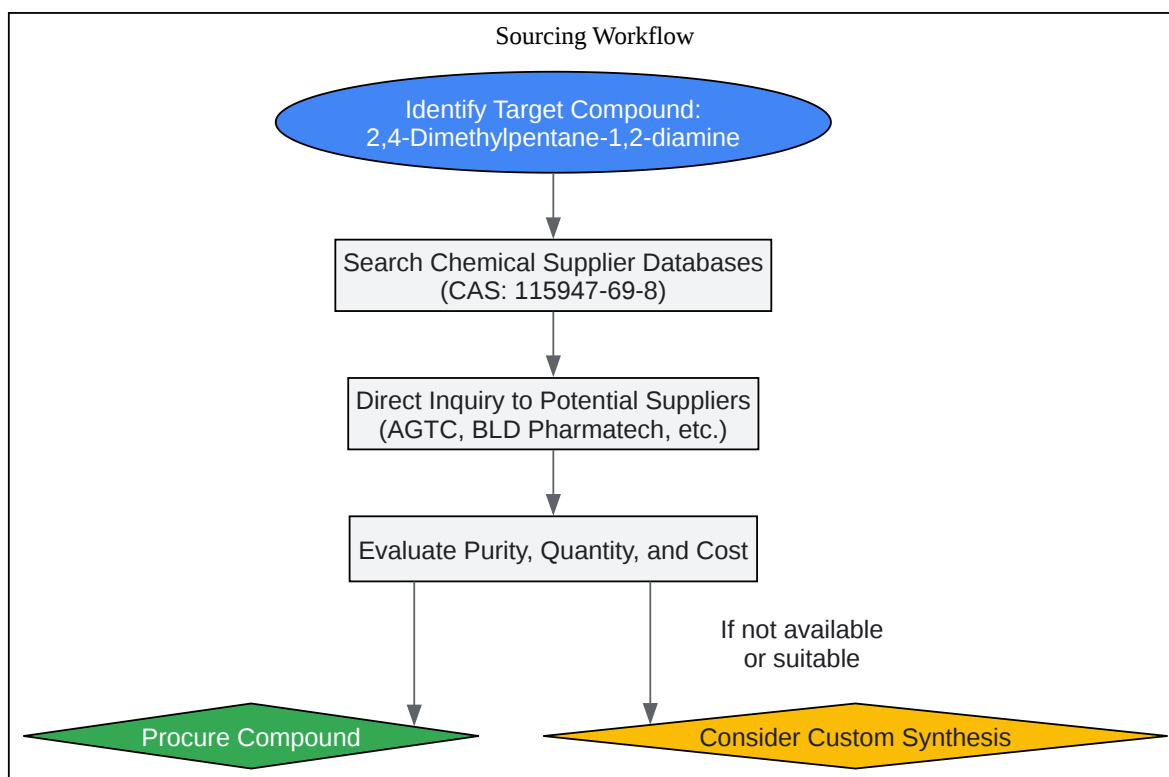
An oven-dried vial is charged with the rhodium precursor and the chiral phosphine ligand. The vial is then brought into a glovebox. The allylic amine substrate and the amine nucleophile are added, followed by the solvent. The vial is sealed and heated for the specified time. After cooling, the reaction mixture is concentrated, and the product is purified by chromatography.

Detailed Example (Synthesis of a related 1,2-diamine):

To a 2-dram vial, $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (5.1 mg, 0.0125 mmol, 5 mol %) and (R)-MeO-BIPHEP (8.7 mg, 0.015 mmol, 6 mol %) were added. The vial was brought into a glovebox. N-allyl-N-(4-methoxybenzyl)amine (44.3 mg, 0.25 mmol, 1.0 equiv), morpholine (43.6 mg, 0.5 mmol, 2.0 equiv), and 1,2-dimethoxyethane (0.5 mL) were added. The vial was sealed with a Teflon-lined cap and heated to 80 °C for 16 hours. The reaction mixture was then cooled to room temperature, concentrated under reduced pressure, and the residue was purified by silica gel chromatography to afford the desired 1,2-diamine product.^{[5][6]}

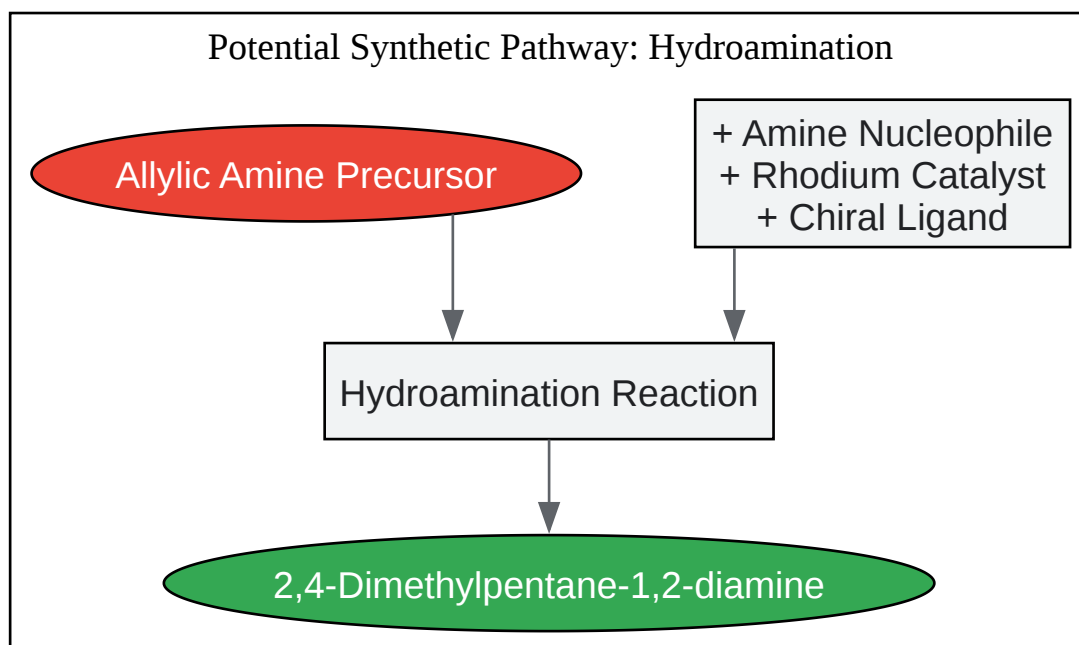
Visualizing Synthetic Pathways

The following diagrams illustrate the general logic for sourcing the target compound and a potential synthetic approach.



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Figure 1: Logical workflow for sourcing 2,4-Dimethylpentane-1,2-diamine.



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Figure 2: Conceptual diagram of a potential hydroamination synthesis route.

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